molecular formula C13H19N3O B2399044 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2189368-13-4

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Cat. No.: B2399044
CAS No.: 2189368-13-4
M. Wt: 233.315
InChI Key: MYUKKKSSKUJPPK-UHFFFAOYSA-N
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Description

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often involves the use of chiral catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: Compounds like atropine and scopolamine, which also feature a bicyclic structure with a nitrogen atom.

    Pyrrolidine Derivatives: Compounds such as nicotine, which have a similar nitrogen-containing ring structure.

Uniqueness

8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-methyl-3-(4-methylpyrimidin-2-yl)oxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-5-6-14-13(15-9)17-12-7-10-3-4-11(8-12)16(10)2/h5-6,10-12H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUKKKSSKUJPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CC3CCC(C2)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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